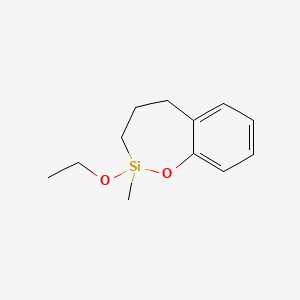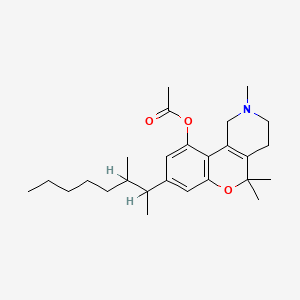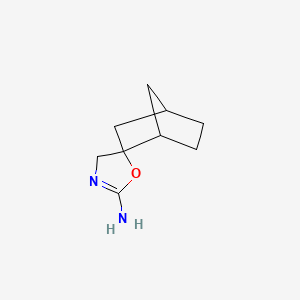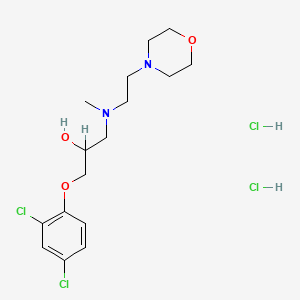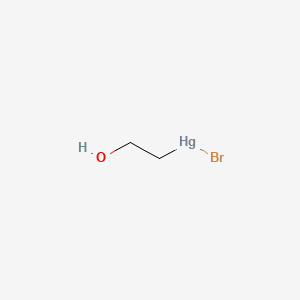![molecular formula C16H18Se2 B14701325 Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis- CAS No. 26822-91-3](/img/structure/B14701325.png)
Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- is a chemical compound with the molecular formula C16H18Se2 This compound is characterized by the presence of two benzene rings connected through a 2-methylpropylidene bridge, with selenium atoms attached to the bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents. One common method is the reaction of 2-methylpropylidene bis(benzene) with selenium dioxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- can undergo oxidation reactions, where the selenium atoms are oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms on the benzene rings are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Chlorine, bromine; often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products:
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antioxidant activity and inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Benzene, 1,1’-[(2-methylpropylidene)bis(thio)]bis-: Similar structure but with sulfur atoms instead of selenium.
Benzene, 1,1’-[(2-methylpropylidene)bis(oxo)]bis-: Similar structure but with oxygen atoms instead of selenium.
Benzene, 1,1’-[(2-methylpropylidene)bis(telluro)]bis-: Similar structure but with tellurium atoms instead of selenium.
Uniqueness: Benzene, 1,1’-[(2-methylpropylidene)bis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium is known for its role in redox biology and its potential therapeutic applications, making this compound particularly interesting for research and development.
Propiedades
Número CAS |
26822-91-3 |
|---|---|
Fórmula molecular |
C16H18Se2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylselanylpropyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(2)16(17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
Clave InChI |
BMBLXVGWLIRKKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


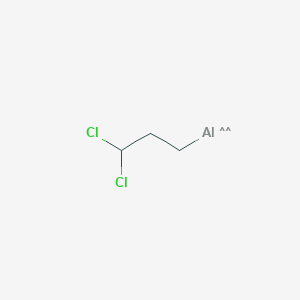
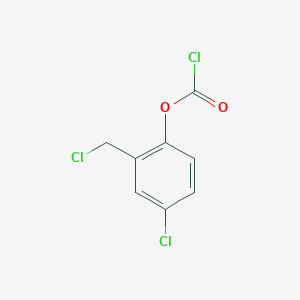
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
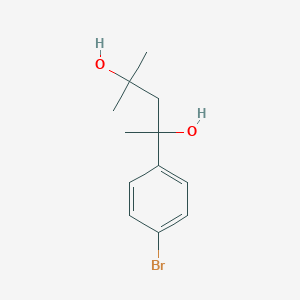
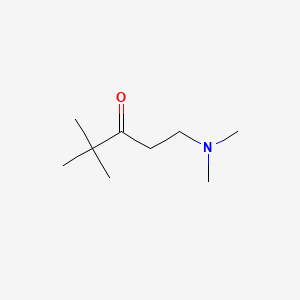
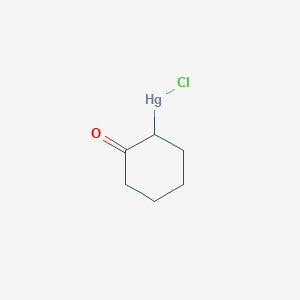
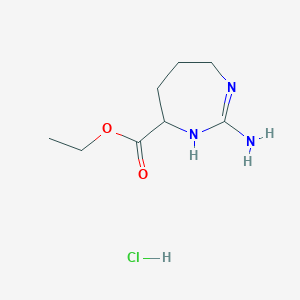
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
